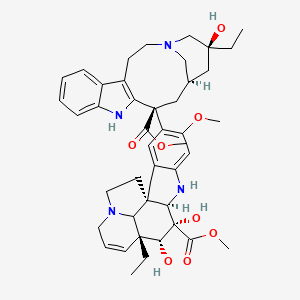

Desacetyl Desformylvincristine

Description

Contextualization within Natural Product Chemistry Research

The study of natural products is a cornerstone of medicinal chemistry, providing a rich source of complex molecular scaffolds for drug discovery. researchgate.net Vinca (B1221190) alkaloids are prime examples of plant-derived secondary metabolites that have had a significant impact on medicine. ijsrtjournal.com Plants, through their sophisticated biosynthetic capabilities, produce a vast array of substances that, while not essential for primary growth, serve critical ecological roles and possess potent biological activities. ijsrtjournal.com The investigation into vinca alkaloids and their derivatives, such as Desacetyl Desformylvincristine, is driven by the desire to understand structure-activity relationships and to create novel compounds with potentially improved properties. researchgate.net The chemical modification of complex natural products like vincristine (B1662923) is a significant area of research aimed at developing analogues that may be inaccessible through other means. researchgate.netresearchgate.net

Derivation and Structural Relationship to Vincristine and Vinblastine (B1199706)

This compound is a direct derivative of vincristine, which itself is closely related to vinblastine. The core structure of these compounds consists of two coupled indole (B1671886) alkaloids: catharanthine (B190766) and vindoline (B23647). nih.gov

The key structural differences between these molecules are:

Vinblastine vs. Vincristine: The sole difference between vinblastine and vincristine is the substituent on the nitrogen atom of the vindoline portion. Vinblastine has a methyl (-CH₃) group, whereas vincristine has a formyl (-CHO) group. nih.gov

Vincristine vs. This compound: The name "this compound" explicitly describes its structural modifications from vincristine.

Desformyl: The formyl group on the vindoline nitrogen, which distinguishes vincristine from vinblastine, is removed. researchgate.netchemicea.com

Desacetyl: The acetyl group (-COCH₃) at the C-17 position of the vindoline moiety is removed, leaving a hydroxyl (-OH) group. researchgate.netnih.gov

Therefore, this compound results from the hydrolysis of both the N-formyl and the 17-acetyl ester groups of vincristine.

| Compound | Substituent on Vindoline Nitrogen (N1) | Substituent at Vindoline C-17 |

|---|---|---|

| Vinblastine | Methyl (-CH₃) | Acetyl (-OCOCH₃) |

| Vincristine | Formyl (-CHO) | Acetyl (-OCOCH₃) |

| This compound | Hydrogen (-H) | Hydroxyl (-OH) |

Historical Perspective on its Discovery and Early Research

This compound did not emerge from a direct discovery in nature but was identified through chemical synthesis and as a related substance in the production of its parent alkaloids. Research into the chemical modification of vinblastine and vincristine has been extensive, with a primary goal of synthesizing new derivatives. researchgate.net During studies focused on the deacetylation of vincristine, a process that can be achieved using a phosphate (B84403) buffer in methanol (B129727), researchers isolated not only the intended 17-deacetylvincristine but also a mixture containing 17-deacetyl-N-desformylvincristine. researchgate.net The compound is also known as an impurity that can arise during the synthesis of vinblastine. chemicalbook.com Early research, therefore, places this compound in the context of being a synthetic derivative or a process-related impurity rather than a primary research target itself. Its existence is documented by its unique Chemical Abstracts Service (CAS) number, 55324-83-9, which formally identifies it as a distinct chemical entity. chemicea.comchemicalbook.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 55324-83-9 | chemicea.comchemicalbook.com |

| Molecular Formula | C₄₃H₅₄N₄O₈ | chemicalbook.com |

| Molecular Weight | 754.91 g/mol | chemicea.comchemicalbook.com |

| Synonyms | N-Desformyl-4-desacetyl Vincristine; O4-Deacetyl-1-demethylvincaleukoblastine | chemicea.comchemicalbook.com |

| Physical Form | Solid | chemicalbook.com |

| Color | White | chemicalbook.com |

| Melting Point | >170°C (decomposes) | chemicalbook.com |

Properties

Molecular Formula |

C43H54N4O8 |

|---|---|

Molecular Weight |

754.9 g/mol |

IUPAC Name |

methyl (1S,9R,10S,11R,12R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C43H54N4O8/c1-6-39(51)21-25-22-42(37(49)54-4,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)53-3)45-34-41(28)15-18-47-16-10-14-40(7-2,35(41)47)36(48)43(34,52)38(50)55-5/h8-12,14,19-20,25,34-36,44-45,48,51-52H,6-7,13,15-18,21-24H2,1-5H3/t25-,34+,35?,36+,39-,40+,41-,42-,43-/m0/s1 |

InChI Key |

VOZLTEFTENESPM-SBDANSSASA-N |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of Desacetyl Desformylvincristine

Elucidation of Enzymatic Deacetylation and Deformylation Processes

The formation of Desacetyl Desformylvincristine from its parent compound, vincristine (B1662923), is a two-step enzymatic process involving the removal of an acetyl group and a formyl group. These transformations are critical metabolic events within the complex network of Vinca (B1221190) alkaloid biosynthesis.

The conversion of vincristine to this compound is catalyzed by specific classes of hydrolytic enzymes.

Deacetylation: The removal of the 17-O-acetyl group from the vindoline (B23647) portion of the vincristine molecule is carried out by carboxylesterases (CEs). nih.govpnas.org These enzymes are part of the α/β hydrolase superfamily and are known for their role in cleaving carboxyl esters. nih.govnih.gov In the context of Vinca alkaloid metabolism in Catharanthus roseus, specific esterases are responsible for this modification, leading to deacetylated intermediates. nih.govmdpi.com While the exact isoform that acts on vincristine is a subject of ongoing research, the general activity of carboxylesterases on Vinca alkaloids is well-documented. pharmgkb.orgmedcrine.com

Deformylation: The subsequent or preceding removal of the N-formyl group is catalyzed by a class of enzymes known as deformylases . wikipedia.org Specifically, peptide deformylase (PDF) is a metalloenzyme that hydrolyzes the N-terminal formyl group from nascent polypeptide chains in bacteria. ebi.ac.uknih.gov While its primary role is in protein synthesis, its catalytic activity is not strictly limited to peptides. nih.gov The enzyme responsible for deformylating vincristine or its deacetylated analog in C. roseus is believed to be a plant-based deformylase, which would cleave the N-formyl group to yield the final this compound product. csus.edu

Table 1: Enzymes in this compound Formation

| Enzymatic Step | Enzyme Class | Function | Precursor | Product Moiety |

| Deacetylation | Carboxylesterase (EC 3.1.1.1) | Hydrolysis of the acetyl ester bond | Vincristine | 17-deacetylvincristine |

| Deformylation | Deformylase (EC 3.5.1.88) | Hydrolysis of the N-formyl amide bond | Vincristine | N-desformylvincristine |

The mechanisms for these enzymatic reactions are distinct and well-characterized for their respective enzyme families.

Deacetylation Mechanism: Carboxylesterases employ a classic catalytic triad composed of Serine, Histidine, and an acidic residue (Aspartate or Glutamate). nih.govebi.ac.uk The reaction proceeds as follows:

The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group, making the serine oxygen a potent nucleophile. nih.gov

The activated serine attacks the carbonyl carbon of the acetyl group on vincristine. ebi.ac.uk

This forms a short-lived tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site. ebi.ac.uk

The intermediate collapses, breaking the ester bond and releasing the deacetylated alkaloid. An acyl-enzyme intermediate (acetyl group covalently bound to serine) is formed. ebi.ac.uk

A water molecule enters the active site, is activated by the histidine, and hydrolyzes the acyl-enzyme intermediate, releasing acetic acid and regenerating the enzyme for another catalytic cycle. ebi.ac.uk

Deformylation Mechanism: Peptide deformylases are metalloenzymes, typically containing an Fe(II) ion in their active site. wikipedia.orgcsus.edu The mechanism involves:

The ferrous iron cofactor coordinates a water molecule, increasing its acidity and allowing for its deprotonation to form a hydroxide (B78521) ion. csus.eduresearchgate.net

This metal-activated hydroxide acts as the nucleophile, attacking the carbonyl carbon of the N-formyl group on the vincristine molecule. researchgate.net

A tetrahedral intermediate is formed, which is stabilized by interaction with the metal ion. csus.eduresearchgate.net

The intermediate collapses, cleaving the carbon-nitrogen bond and releasing the deformylated alkaloid and formic acid. nih.gov

Role as an Intermediate or Product in Vinca Alkaloid Metabolism

This compound is recognized as a metabolite within the intricate biosynthetic and catabolic grid of terpenoid indole (B1671886) alkaloids (TIAs) in Catharanthus roseus. nih.govoup.com The primary dimeric alkaloids, vinblastine (B1199706) and vincristine, are not static end-products but are subject to further metabolic conversions within the plant cell. researchgate.net

The sequential removal of the acetyl and formyl groups from vincristine suggests that this compound is a product of catabolism or metabolic modification. nih.govmdpi.com Its presence in plant tissues indicates an active turnover of the primary anticancer alkaloids. oup.com Whether it serves as an intermediate for further, yet uncharacterized, modifications or represents a terminal catabolic product remains an area of active investigation in the broader study of the TIA pathway. The accumulation of such metabolites can be influenced by the developmental stage of the plant and environmental or elicitor-induced stress conditions. mdpi.comagriculturejournals.cz

Plant-Derived Biosynthesis Pathways and Origin

The origin of this compound is directly tied to the biosynthesis of vincristine in the Madagascar periwinkle, Catharanthus roseus. nih.govmpg.de The formation of this complex metabolite is not a de novo pathway but rather a downstream modification of a pre-existing, highly complex molecule.

The biosynthetic journey begins with the formation of two monomeric indole alkaloid precursors: catharanthine (B190766) and vindoline . researchgate.netnih.gov These monomers are themselves the products of long and spatially segregated pathways within the plant leaf. oup.com The key steps leading to vincristine and its subsequent modification are:

Dimerization: A peroxidase enzyme catalyzes the coupling of catharanthine and vindoline to form α-3',4'-anhydrovinblastine. nih.govresearchgate.net

Formation of Vinblastine: A series of uncharacterized enzymatic steps convert α-3',4'-anhydrovinblastine into vinblastine. nih.gov

Formation of Vincristine: Vinblastine is converted to vincristine by the oxidation of the N-methyl group on the vindoline moiety to an N-formyl group. nih.gov

Formation of this compound: Vincristine then serves as the direct precursor for the formation of this compound through the enzymatic deacetylation and deformylation processes described in section 2.1. nih.govmdpi.com

Therefore, this compound is a naturally occurring plant metabolite derived from the catabolic modification of the primary anticancer alkaloid, vincristine.

Chemical Synthesis and Semisynthesis of Desacetyl Desformylvincristine and Its Analogs

Strategies for Total Synthesis of Desacetyl Desformylvincristine

The total synthesis of a complex dimeric alkaloid like this compound has not been explicitly detailed in a single, dedicated report. However, the strategies for its construction can be inferred from the extensive work on the total synthesis of its parent compounds, vinblastine (B1199706) and vincristine (B1662923). acs.orgnih.gov The overarching strategy for these molecules involves the independent synthesis of the two monomeric halves—vindoline (B23647) and catharanthine (B190766)—followed by a coupling reaction to form the dimeric structure. acs.orgrsc.org

Prominent researchers like Boger and Kutney have developed powerful synthetic methodologies to access these complex monomers. acs.orgnih.govorganic-chemistry.orgnih.gov The Boger synthesis of vindoline, for example, is noted for its efficiency, utilizing a sequential cycloaddition cascade to rapidly assemble the core ring system. organic-chemistry.orgresearchgate.netorganic-chemistry.org

A plausible total synthesis of this compound would therefore require the de novo synthesis of a doubly modified vindoline precursor. This precursor would need to be synthesized without the C-17 acetate (B1210297) and without the N-1 formyl group. This could be achieved by:

Synthesizing a vindoline analog that is not subjected to the final acetylation step common in other syntheses.

Utilizing a protecting group on the vindoline indole (B1671886) nitrogen that is not a formyl group and can be removed later, or carrying out the synthesis without a substituent at this position.

Once this "desacetyl desformylvindoline" analog is synthesized, it would be coupled with a synthetic catharanthine unit using established methods, such as the biomimetic coupling approach pioneered by Potier, which often employs electrophilic activation of catharanthine. acs.orgrsc.org This would be followed by an oxidation step, if necessary, to yield the final target molecule. The development of such synthetic routes allows for the creation of analogs with deep-seated structural modifications that are inaccessible through semisynthesis alone. nih.govnih.gov

Semisynthetic Approaches from Vincristine and Related Precursors

Semisynthesis, starting from the readily available vincristine, represents a more direct route to this compound. This approach necessitates the selective removal of the acetyl and formyl groups.

The selective removal of the O-acetyl group at the C-17 position of the vindoline unit is a well-established modification for vinca (B1221190) alkaloids. While much of the literature details this reaction on the closely related vinblastine, the principles are directly applicable to vincristine. acs.org Deacetylation yields the corresponding alcohol, a key intermediate for this compound.

Two primary methods for this transformation have been reported for the analogous conversion of vinblastine to 17-desacetylvinblastine:

Hydrazinolysis : Treatment with a hydrazine-methanol mixture at room temperature for an extended period (e.g., 20 hours) can effectively cleave the acetate ester. acs.org

Buffered Methanolysis : Using a phosphate (B84403) buffer in methanol (B129727) provides a mild and high-yielding method for selective hydrolysis of the acetyl group. acs.org

These methods are designed to be selective for the acetate ester, leaving other sensitive functional groups within the complex molecule intact.

The removal of the formyl group from the indole nitrogen (N-1) of the vindoline portion of vincristine is a more challenging transformation. The formyl group is the key structural feature that distinguishes vincristine from vinblastine. acs.org While a single, optimized procedure for the selective N-deformylation of vincristine is not widely documented, several chemical principles and observations suggest potential pathways.

One notable observation is that during the chemical oxidation of vinblastine to produce vincristine, N-desformyl vincristine can be formed as a significant byproduct, which then requires a subsequent re-formylation step to maximize the yield of vincristine. google.com This indicates that certain oxidative conditions can labilize and cleave the N-formyl group.

Furthermore, general chemical methods for the cleavage of N-formyl groups from amides and other nitrogen-containing compounds could potentially be adapted for this purpose. These methods include:

Acid or Alcoholysis : While effective for simple compounds, these harsh conditions risk cleaving other bonds within the sensitive vinca alkaloid structure. google.com

Hydrazine (B178648) Treatment : Anhydrous hydrazine vapor has been used to remove N-terminal formyl groups from proteins and peptides under relatively mild conditions (e.g., -5°C for 8 hours). nih.gov

Hydroxylamine : Reacting an N-formyl compound with hydroxylamine, particularly in the presence of a strong acid, is another established method for deformylation. google.com

The application of these methods to vincristine would require careful optimization to achieve selective deformylation without causing undesired side reactions on the complex molecular framework.

A logical semisynthetic route to this compound from vincristine would involve a two-step process:

Deacetylation : First, vincristine would be subjected to controlled deacetylation using established methods, such as buffered methanolysis, to yield 17-desacetylvincristine. This intermediate retains the N-formyl group.

Deformylation : The resulting 17-desacetylvincristine would then undergo a selective deformylation reaction. This step would require careful selection and optimization of reagents (e.g., a hydrazine or hydroxylamine-based method) to cleave the N-formyl group without affecting the rest of the molecule.

The successful execution of this sequence would yield the target compound, this compound.

Development of Synthetic Methodologies for Related Vinca Alkaloid Derivatives

The rich chemistry of vinca alkaloids has led to the development of numerous methods for modifying their complex skeletons, aiming to produce derivatives with novel properties. acs.org These reactions provide a toolkit for creating a wide array of analogs.

Several key reactions have been successfully applied to the vincristine and vinblastine scaffolds:

Reduction : The formyl group of vincristine can be reduced. For instance, treatment with sodium borohydride (B1222165) in an alcohol mixture has been used to prepare the reduced derivative of vincristine in good yield. acs.org

Iodination : Electrophilic aromatic substitution on the catharanthine portion of the molecule can be achieved. Reaction of vincristine with N-iodosuccinimide (NIS) in dichloromethane (B109758) with trifluoroacetic acid at low temperatures (-15 °C) results in the high-yield formation of 12'-iodovincristine. acs.org A similar reaction on vinblastine also yields the corresponding 12'-iodo derivative. acs.org

Hydrazide Formation : The ester group at the C-16 position can be converted to a hydrazide. Treating vinblastine with a hydrazine-ethanol mixture at elevated temperatures leads to the formation of 17-deacetyl-16-hydrazidevinblastine. acs.org This reaction demonstrates a simultaneous deacetylation and hydrazinolysis of the methyl ester. This hydrazide derivative serves as a precursor for other derivatives, such as amides. acs.org

These synthetic modifications are summarized in the table below.

| Reaction Type | Parent Compound | Key Reagents | Product | Yield | Reference |

| Reduction | Vincristine | Sodium borohydride, alcohol mixture | Reduced vincristine derivative | 63% | acs.org |

| Iodination | Vincristine | N-iodosuccinimide (NIS), CF₃COOH, CH₂Cl₂ | 12'-iodovincristine | 91% | acs.org |

| Iodination | Vinblastine | N-iodosuccinimide (NIS), CF₃COOH, CH₂Cl₂ | 12'-iodovinblastine | High | acs.org |

| Deacetylation & Hydrazide Formation | Vinblastine | Hydrazine, Ethanol | 17-deacetyl-16-hydrazidevinblastine | N/A | acs.org |

| Deacetylation | Vinblastine | Phosphate buffer, Methanol | 17-desacetylvinblastine | 95% | acs.org |

| Deacetylation | Vinblastine | Hydrazine, Methanol | 17-desacetylvinblastine | 95% | acs.org |

Stereochemical Control in Synthetic Routes

The synthesis of this compound and its analogs is a complex undertaking, primarily due to the numerous stereocenters present in the molecule. The crucial step in the synthesis of bisindole alkaloids like this compound is the coupling of the two monomeric indole precursors, a vindoline-type unit and a catharanthine-type unit. The stereochemical outcome of this coupling reaction is paramount, as it determines the biological activity of the final compound.

The key challenge lies in controlling the formation of the C16'-C21' bond, which connects the two indole moieties. The desired stereochemistry at these centers is essential for the molecule to adopt the correct three-dimensional conformation required for its interaction with biological targets. nih.govnih.gov

Key Stereochemical Challenges and Solutions:

| Challenge | Synthetic Strategy | Research Findings |

| Diastereoselective C16'-C21' Bond Formation | Biomimetic coupling using iron(III) salts | The use of FeCl3 promotes the oxidative coupling of catharanthine and vindoline derivatives, leading to the formation of the desired C16' stereoisomer with high selectivity. This method mimics the proposed biosynthetic pathway. nih.govnih.govresearchgate.net |

| Control of C21' Stereocenter | Subsequent reduction and oxidation steps | Following the initial coupling, the resulting intermediate can be subjected to a sequence of reduction (e.g., with NaBH4) and oxidation (e.g., with air/Fe(III)) to install the hydroxyl group at C21' with varying degrees of stereoselectivity. The ratio of the resulting diastereomers can be influenced by the reaction conditions. nih.govnih.gov |

| Synthesis of Enantiomerically Pure Precursors | Asymmetric synthesis of vindoline and catharanthine analogs | The total synthesis of the individual indole precursors through multi-step sequences allows for the introduction of the desired stereochemistry from the outset. This often involves the use of chiral catalysts or auxiliaries. |

| Maintenance of Existing Stereocenters | Mild reaction conditions | Throughout the synthetic sequence, it is crucial to employ reaction conditions that do not lead to the epimerization of the existing stereocenters in both the vindoline and catharanthine units. |

The stereochemical integrity of the final product is typically confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex natural products like this compound to reduce the environmental impact of these processes. The lengthy and often resource-intensive nature of such syntheses makes them prime candidates for the implementation of more sustainable practices. hilarispublisher.compnas.orgnih.gov

Key Green Chemistry Principles and their Application:

| Principle | Application in Vinca Alkaloid Synthesis | Potential Benefits |

| Atom Economy | Developing more direct coupling reactions and minimizing the use of protecting groups. pnas.org | Reduces waste generation and improves the overall efficiency of the synthesis. |

| Use of Safer Solvents | Exploring the use of water, ionic liquids, or deep eutectic solvents as alternatives to traditional volatile organic solvents. hilarispublisher.comijsrst.com | Reduces environmental pollution and health hazards associated with solvent use. |

| Use of Renewable Feedstocks | Investigating the use of plant-derived precursors or biosynthetic pathways to produce key intermediates. hilarispublisher.com | Decreases reliance on petrochemical-based starting materials. |

| Catalysis | Employing catalytic amounts of reagents, such as the iron(III) catalyst in the coupling reaction, instead of stoichiometric amounts. pnas.orgnih.gov | Reduces waste and often leads to milder reaction conditions. |

| Energy Efficiency | Utilizing microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. hilarispublisher.com | Lowers the carbon footprint of the synthetic process. |

| Biocatalysis and Enzymatic Transformations | Exploring the use of enzymes to perform specific transformations with high selectivity and under mild conditions. hilarispublisher.comlktlabs.com This can include the enzymatic coupling of the indole units or the selective functionalization of the alkaloid core. | Offers a highly specific and environmentally benign alternative to traditional chemical reagents. |

While the specific application of all these green chemistry principles to the synthesis of this compound may not yet be fully realized, the broader field of vinca alkaloid synthesis is an active area of research where these sustainable approaches are being explored and implemented. hilarispublisher.comacs.org The development of greener synthetic routes is crucial for the long-term viability and environmental responsibility of producing these important compounds.

Structure Activity Relationship Sar Studies and Molecular Design

Investigation of Structural Features Influencing Molecular Interactions

The vindoline (B23647) portion of the molecule plays a significant role in the binding affinity. The removal of the N-formyl group, which distinguishes Vincristine (B1662923) from Vinblastine (B1199706), alters the electronic and steric properties of the indole (B1671886) nitrogen. mdpi.com This modification directly impacts the molecule's interaction with the tubulin binding site. Similarly, the C-17 position on the vindoline moiety is a key site for modification. The hydrolysis of the C-17 acetyl group to a hydroxyl group, as seen in Desacetyl Desformylvincristine, can change the compound's polarity and hydrogen bonding capabilities. In the case of Vinblastine, its 17-desacetyl metabolite is considered the active form, suggesting that the free hydroxyl group is important for activity. mdpi.com

The catharanthine (B190766) moiety, also known as the velbenamine part, is equally crucial for biological activity. nih.govingentaconnect.com Modifications in this "upper" part of the molecule can lead to dramatic changes in tubulin interactions. nih.govingentaconnect.com For instance, the structural alterations in the catharanthine ring of Vinorelbine contribute to its distinct biological profile compared to other Vinca (B1221190) alkaloids. nih.gov The lipophilicity of the molecule, largely influenced by the catharanthine structure, is a key determinant of drug retention in tissues and can affect the differential activity on mitotic spindle microtubules versus axonal microtubules. nih.gov

Design and Synthesis of this compound Analogs for Mechanistic Probes

The synthesis of analogs of this compound and related Vinca alkaloids is a key strategy for probing the molecular mechanisms of action and for developing compounds with improved therapeutic properties. mdpi.comnih.gov These synthetic efforts focus on systematically altering specific parts of the molecule.

The vindoline skeleton offers several positions for chemical modification to explore SAR. nih.gov While this compound itself represents modifications at N-1 and C-17, other changes have been explored extensively on the parent Vinca alkaloids, providing insight into the functional importance of this moiety.

C-4 Position : Deacetylation at the C-4 position of Vinblastine yields a derivative with enhanced in vitro anticancer activity. researchgate.net However, introducing other substituents at this position generally leads to a loss of activity. researchgate.net

Aromatic Ring : The aromatic ring of vindoline can undergo electrophilic substitution, but these derivatives have not typically been used to create new dimeric alkaloids. nih.gov

C-20 Position : Modifications of the ethyl substituent at C-20 have been explored. New Vinblastine derivatives with a hydroxy or chloro group in the vindoline D-ring have been synthesized after coupling with catharanthine. nih.gov

Hybrid Molecules : Vindoline has been coupled with various synthetic pharmacophores, such as triphenylphosphine (B44618) and N-heterocycles. Some of these hybrid molecules have demonstrated significant cytotoxic activities, in some cases more potent than Vinblastine itself. mdpi.com

Modifications to the catharanthine (velbenamine) portion of the dimeric alkaloid have proven to be a fruitful area of research, leading to the development of clinically significant analogs. nih.govingentaconnect.com

C' Ring Contraction : The semisynthesis of Vinorelbine was achieved through a contraction of the C' ring in the catharanthine part of anhydrovinblastine. nih.govingentaconnect.com This structural change significantly alters the compound's properties. ajrconline.org

Aromatic Ring Substitution : The aromatic ring of the catharanthine unit has been a target for derivatization. For example, 12'-iodovinblastine and 12'-iodovincristine have been synthesized and used as versatile intermediates for creating further analogs via palladium-catalyzed coupling reactions (e.g., Stille, Sonogashira). nih.govnih.gov Some of these derivatives, with substituents like nitro, amino, halogen, nitrile, alkyl, or alkoxy groups, showed promising activity against both sensitive and resistant cancer cell lines. mdpi.comresearchgate.net

C-4' Position : Subtle modifications at the C-4' position of the catharanthine moiety have been shown to affect the interaction with tubulin. ingentaconnect.com

The specific changes that define this compound—the absence of the acetyl group at C-17 and the formyl group at N-1—are central to its SAR profile.

N-formyl group : The N-formyl group of Vincristine can be removed to yield the corresponding N-desformyl derivative. mdpi.com Thimmaiah et al. reported that treating Vincristine with sulfuric acid in methanol (B129727) yielded both 17-deacetyl-N-desformylvincristine (60%) and N-deformylvincristine (40%). nih.gov The total synthesis of Vincristine has also been achieved, involving the formylation of a demethylvindoline intermediate as a key step. pnas.org The presence of the formyl group versus a methyl group (as in Vinblastine) is a critical determinant of the drug's clinical profile. nih.gov

C-17 Position : The acetyl group at C-17 can be selectively hydrolyzed. mdpi.com The resulting 17-desacetylvinblastine can then be coupled with amino acids or peptides to create new derivatives, some of which have shown significant effects against certain cancers. nih.gov Spiro-oxazolidinedione derivatives of Vincristine have also been synthesized starting from the 17-deacetoxy skeleton, yielding compounds with excellent cytotoxic activity. mdpi.comnih.gov

Below is a table summarizing key modifications and their reported impact on activity, based on studies of parent Vinca alkaloids.

| Modification Site | Parent Compound | Modification | Resulting Compound/Derivative | Observed Impact on Activity | Reference(s) |

| Vindoline N-1 | Vincristine | Removal of formyl group | N-Desformylvincristine | Alters biological profile | mdpi.comnih.gov |

| Vindoline C-17 | Vincristine | Removal of acetyl group | 17-Desacetylvincristine | Altered polarity and activity | mdpi.comnih.gov |

| Vindoline N-1 & C-17 | Vincristine | Removal of formyl and acetyl groups | This compound | Key derivative for SAR studies | mdpi.comnih.gov |

| Vindoline C-4 | Vinblastine | Removal of acetyl group | 4-Desacetylvinblastine | Better in vitro anticancer profile | researchgate.net |

| Catharanthine C' Ring | Anhydrovinblastine | Ring contraction | Vinorelbine | Novel antitumor agent | nih.govnih.govingentaconnect.com |

| Catharanthine Aromatic Ring | Vinblastine/Vincristine | Iodination at C-12' | 12'-Iodovinblastine/12'-Iodovincristine | Key intermediate for further analogs | nih.govnih.gov |

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional conformation of Vinca alkaloids is critical for their ability to be recognized by and bind to their biological target, tubulin. uah.es The two monomeric units, vindoline and catharanthine, are linked in a way that creates a specific, complex spatial arrangement. Any modification to the chemical structure, even minor ones, can induce conformational changes that affect biological recognition. acs.org

Computational Chemistry Approaches in SAR Analysis

Computational chemistry has become an indispensable tool for analyzing the SAR of complex molecules like Vinca alkaloids. uah.es Molecular modeling and simulation techniques are used to build and refine three-dimensional models of the drug-target complex, providing insights that are difficult to obtain through experimental methods alone. uah.esscispace.com

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor. For Vinca alkaloids, docking studies can help visualize how different analogs fit into the tubulin binding site and can predict their binding affinities. cuni.cz

Molecular Dynamics (MD) Simulations : MD simulations are used to study the movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of this compound and its analogs and how they interact with tubulin in a dynamic environment. uah.es They can help explain differences in binding energy among various derivatives. uah.es

Quantitative Structure-Activity Relationship (QSAR) : QSAR models use statistical methods to correlate chemical structure with biological activity. pharmacologymentor.com By analyzing a series of analogs, QSAR can identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that govern the activity of Vinca alkaloids, aiding in the design of new compounds with enhanced potency. researchgate.net

These computational approaches allow for the rational design of new derivatives and help to interpret experimental SAR data in a structural and energetic context. uah.es

Molecular and Cellular Mechanisms of Action of Desacetyl Desformylvincristine

Interaction with Tubulin and Microtubule Dynamics in vitro

The primary mechanism of Desacetyl Desformylvincristine, like other vinca (B1221190) alkaloids, involves its direct interaction with tubulin in the cellular cytoplasm. This interaction fundamentally alters the process of microtubule formation, which is critical for various cellular functions.

Effects on Tubulin Polymerization and Depolymerization

This compound is expected to act as an inhibitor of tubulin polymerization. At substoichiometric concentrations, vinca alkaloids have been shown to effectively inhibit the self-assembly of tubulin dimers into microtubules. nih.gov This class of drugs disrupts the dynamic equilibrium between soluble tubulin dimers and assembled microtubules, which is essential for their function. imrpress.comekb.eg The binding of the drug to tubulin prevents the elongation of the microtubule polymer. At higher concentrations, vinca alkaloids can induce the depolymerization of existing microtubules, leading to a net loss of the microtubule network. This process involves the formation of paracrystalline aggregates of tubulin-drug complexes instead of functional microtubules. nih.gov The inhibition of polymerization and induction of depolymerization are key facets of the compound's cytotoxic mechanism.

Table 1: Effects of Vinca Alkaloids on Tubulin Polymerization

| Effect | Description | Concentration Dependence |

|---|---|---|

| Inhibition of Polymerization | Prevents the addition of tubulin dimers to the growing end of microtubules. | Effective at low, substoichiometric concentrations. |

| Induction of Depolymerization | Causes the disassembly of existing microtubules into tubulin dimers. | Typically observed at higher drug concentrations. |

| Aggregate Formation | Induces the formation of non-functional, spiral tubulin aggregates. | Occurs as a consequence of tubulin binding. |

Binding Stoichiometry and Affinity to Tubulin

Impact on Microtubule Stability and Formation

Microtubules are inherently dynamic structures, undergoing constant phases of growth (polymerization) and shrinkage (depolymerization) in a process termed "dynamic instability". mpi-cbg.deberkeley.edu This dynamic nature is crucial for their cellular functions, such as forming the mitotic spindle during cell division. mdpi.com By binding to tubulin, this compound suppresses this dynamic instability. The drug-tubulin complex is incorporated at the plus ends of microtubules, effectively "poisoning" them and preventing further growth. This disruption of dynamics, rather than just the net amount of polymerized tubulin, is a critical aspect of its mechanism. It leads to the formation of aberrant, unstable mitotic spindles and prevents the proper segregation of chromosomes. ekb.egnih.gov

Cellular Microtubule Network Perturbations in Research Models

The in vitro effects of this compound on tubulin translate into significant disruptions of the microtubule cytoskeleton within cells. In research models, treatment with vinca alkaloids leads to a visible and dramatic reorganization of the microtubule network. Instead of the typical fine, filamentous network extending throughout the cytoplasm, cells exhibit a collapsed network and the formation of tubulin paracrystals. researchgate.net

The most profound consequence of this microtubule perturbation is the disruption of mitosis. Microtubules are the primary component of the mitotic spindle, the cellular machinery responsible for segregating chromosomes into daughter cells. mdpi.com By inhibiting microtubule dynamics, this compound prevents the formation of a functional bipolar spindle. This leads to an arrest of the cell cycle in the metaphase stage (M-phase), as the spindle assembly checkpoint is activated. ekb.egnih.gov This mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells.

Table 2: Cellular Consequences of Microtubule Disruption by Vinca Alkaloids

| Cellular Process | Effect of Vinca Alkaloids | Downstream Consequence |

|---|---|---|

| Mitosis | Inhibition of mitotic spindle formation. | Metaphase (G2/M phase) arrest. ekb.eg |

| Cell Cycle | Activation of the spindle assembly checkpoint. | Induction of apoptosis. |

| Cell Morphology | Collapse of the cytoplasmic microtubule network. | Loss of cell shape and structural integrity. researchgate.net |

| Intracellular Transport | Disruption of microtubule tracks for motor proteins. | Impaired transport of organelles and vesicles. frontiersin.org |

Investigation of Specific Molecular Targets Beyond Tubulin

While the primary molecular target of vinca alkaloids is unequivocally tubulin, some research suggests potential secondary effects. For instance, in certain tumor cells, vinca alkaloids have been observed to inhibit DNA repair mechanisms and RNA synthesis by blocking the activity of DNA-dependent RNA polymerase. nih.gov However, these effects are generally considered to be downstream consequences of the primary disruption of the microtubule cytoskeleton and the ensuing cellular stress and mitotic arrest, rather than a direct interaction with these other molecular targets. The predominant and therapeutically relevant mechanism of action remains the potent inhibition of tubulin function.

Comparative Mechanistic Studies with Parent Vinca Alkaloids (Vincristine, Vinblastine)

This compound is a derivative of vincristine (B1662923). The parent vinca alkaloids, vinblastine (B1199706) and vincristine, are themselves structurally very similar, differing only in the substituent on the indole (B1671886) nitrogen of the vindoline (B23647) moiety (a methyl group in vinblastine and a formyl group in vincristine). nih.gov this compound differs from vincristine by the removal of this formyl group and the removal of an acetyl group at the C17 position of the vindoline structure.

Table 3: Structural and Mechanistic Comparison of Related Vinca Alkaloids

| Compound | Key Structural Feature (vs. Vinblastine) | Primary Mechanism of Action |

|---|---|---|

| Vinblastine | N-methyl on vindoline indole | Inhibition of tubulin polymerization via binding to the Vinca domain on β-tubulin. |

| Vincristine | N-formyl on vindoline indole nih.gov | Inhibition of tubulin polymerization via binding to the Vinca domain on β-tubulin. nih.gov |

| This compound | N-H on vindoline indole; No acetyl at C17 | Presumed to inhibit tubulin polymerization via binding to the Vinca domain on β-tubulin. |

Advanced Analytical Methodologies for Research on Desacetyl Desformylvincristine

Chromatographic Techniques for Separation and Purification in Research

Chromatography is a fundamental technique for the separation of components within a mixture. metwarebio.com In the context of Desacetyl Desformylvincristine research, high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are indispensable for isolating and purifying the compound from complex matrices, such as plant extracts or reaction mixtures. torontech.comchiraltech.com

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of vinca (B1221190) alkaloids and their related compounds. torontech.comoup.com It is a powerful technique used to separate, identify, and quantify components in a mixture. drawellanalytical.com The process involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. torontech.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. torontech.com

In the analysis of vincristine (B1662923) and its impurities, including this compound, reversed-phase HPLC is commonly employed. oup.com This method typically utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase. nih.govscielo.br For instance, a method for the simultaneous determination of vincristine and other alkaloids used a C18 column with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture. oup.com The selection of the mobile phase, including its composition and pH, is critical for achieving optimal separation. elementlabsolutions.com

The quantification of this compound relies on the detector's response, typically a UV detector set at a specific wavelength where the compound absorbs light. nih.govscispace.com For vincristine and related compounds, detection wavelengths are often in the range of 233-297 nm. nih.govtandfonline.com The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for precise quantification when calibrated with a reference standard. tandfonline.com The development of a robust HPLC method involves validating parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). oup.comtandfonline.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters Symmetry C8 (250 mm x 4.6 mm i.d.) | nih.gov |

| Mobile Phase | 34.9% water-0.1% diethylamine (B46881) (pH 7.0)-40% acetonitrile-25% methanol (B129727) (isocratic) | nih.gov |

| Flow Rate | 1.0 ml/min | nih.gov |

| Detection | UV at 297 nm | nih.gov |

| Linear Range (for Vincristine) | 28.6-2860 ng/ml | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. metwarebio.comskyepharma.com UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which leads to more efficient separations. metwarebio.com This enhanced efficiency is particularly beneficial for resolving closely related impurities like this compound from the main vincristine peak.

The principles of UHPLC are similar to HPLC, but the system is designed to operate at much higher pressures (up to 15,000 PSI). skyepharma.com This allows for the use of smaller particles and longer columns without a prohibitive increase in backpressure. metwarebio.com The result is a dramatic improvement in peak capacity and resolution, enabling the separation of complex mixtures in a fraction of the time required by HPLC. skyepharma.com

For the analysis of complex plant extracts or the detection of trace-level impurities, the superior resolving power of UHPLC is a major advantage. researchgate.net A study on the metabolic profiling of Catharanthus roseus utilized a UHPLC system coupled with mass spectrometry to identify and quantify various vinca alkaloids, demonstrating the technique's power in complex mixture analysis. researchgate.net The reduced solvent consumption of UHPLC also makes it a more environmentally friendly and cost-effective technique. skyepharma.com

| Feature | HPLC | UHPLC | Reference |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | metwarebio.com |

| Operating Pressure | Lower | Higher (up to 15,000 PSI) | skyepharma.com |

| Resolution | Good | Very High | metwarebio.com |

| Analysis Time | Longer | Shorter | skyepharma.com |

| Sensitivity | Good | Higher | metwarebio.com |

| Solvent Consumption | Higher | Lower | skyepharma.com |

Mass Spectrometry (MS) Applications in Structural Elucidation and Detection

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is an invaluable tool in the research of this compound for confirming the compound's identity, elucidating its structure, and detecting it at very low concentrations.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

The process involves selecting the protonated molecule of this compound in the first mass analyzer, subjecting it to collision-induced dissociation (CID) in a collision cell, and then analyzing the resulting fragment ions in the second mass analyzer. nationalmaglab.org The fragmentation pathways of vinca alkaloids are well-studied, and the specific fragments observed can help to confirm the presence of the desacetyl and desformyl modifications. This technique is highly specific and sensitive, making it ideal for the analysis of trace-level impurities. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Coupling with Chromatography (LC-MS) for Complex Mixture Analysis

The combination of liquid chromatography with mass spectrometry (LC-MS) creates a powerful two-dimensional analytical system. eag.comtaylorfrancis.com LC separates the components of a complex mixture in time, and the MS detector provides mass information for each eluting component. eag.com This coupling is essential for the analysis of this compound in complex matrices like plant extracts or biological samples. researchgate.netnih.gov

In an LC-MS system, the effluent from the LC column is directed into the ion source of the mass spectrometer, where the molecules are ionized before mass analysis. eag.com Common ionization techniques for vinca alkaloids include electrospray ionization (ESI). semanticscholar.org The use of LC-MS/MS, where tandem mass spectrometry is coupled with liquid chromatography, offers even greater selectivity and sensitivity. nih.govnih.govinternationalbiochemistry.comendocrine-abstracts.org This approach allows for the quantification of this compound even in the presence of co-eluting compounds by monitoring specific precursor-to-product ion transitions. A highly sensitive LC-MS/MS method was developed for the quantification of several vinca alkaloids in human plasma, demonstrating the technique's applicability to complex biological samples. nih.gov

| Technique | Primary Application | Key Information Provided | Reference |

|---|---|---|---|

| Tandem MS (MS/MS) | Structural Elucidation | Fragmentation patterns for structural confirmation | nationalmaglab.org |

| High-Resolution MS (HRMS) | Identity Confirmation | Exact mass for elemental composition determination | longdom.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of Complex Mixtures | Separation and detection of the compound in a mixture | eag.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical analysis of complex natural products like this compound. Given the molecule's intricate framework, which features numerous chiral centers and complex spin systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of proton (¹H) and carbon (¹³C) signals. emerypharma.comulethbridge.ca

The structural complexity arises from its two major moieties: a vindoline-derived unit and a velbanamine-derived unit. The precise determination of the chemical environment of each atom is crucial for confirming the identity of the compound and for studying its conformational dynamics in solution. rsc.org

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

A comprehensive NMR analysis for this compound involves a suite of experiments to map out the entire molecular structure.

1D NMR: ¹H and ¹³C Spectra

¹H NMR: The 1D proton NMR spectrum provides initial information on the number and type of protons present. emerypharma.com For this compound, distinct regions in the spectrum would correspond to aromatic protons of the indole (B1671886) and indoline (B122111) systems, olefinic protons, methoxy (B1213986) group protons, and a complex, crowded aliphatic region. Chemical shifts, integration (proton count), and coupling constants (J-values) offer preliminary clues about proton connectivity. emerypharma.compitt.edu

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. oregonstate.edu The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, olefinic, aliphatic). Due to the low natural abundance of ¹³C and the presence of quaternary carbons (which typically show weak signals), these spectra often require longer acquisition times. oregonstate.edursc.org

Illustrative ¹H and ¹³C NMR Data The following table provides hypothetical, yet representative, chemical shift ranges for key functional groups in this compound, based on data from related vinca alkaloids.

| Group | ¹H Chemical Shift (ppm) Range | ¹³C Chemical Shift (ppm) Range |

| Indole N-H | 8.0 - 9.0 | N/A |

| Aromatic Protons | 6.0 - 7.5 | 110 - 155 |

| Olefinic Protons | 5.0 - 6.0 | 120 - 145 |

| Methoxy (-OCH₃) Protons | 3.5 - 4.0 | 50 - 60 |

| Carbonyl (Ester) Carbon | N/A | 170 - 175 |

| Aliphatic Protons | 1.0 - 4.5 | 20 - 80 |

2D NMR: Elucidating Connectivity and Spatial Relationships

Due to significant signal overlap in the 1D spectra of complex molecules, 2D NMR experiments are essential for unambiguous assignments. ulethbridge.camuni.cz

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule, such as the proton network in the ethyl side chain or within the various ring systems. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.educreative-biostructure.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a definitive link between the proton and carbon skeletons of the molecule. This is crucial for assigning the carbons in the crowded aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH, ⁴J_CH). sdsu.edunih.gov This technique is pivotal for assembling the molecular fragments identified through COSY and HSQC. It connects quaternary carbons (which have no attached protons and are thus invisible in HSQC) to nearby protons and links different spin systems across heteroatoms (like oxygen or nitrogen). For instance, HMBC correlations could link the methoxy protons to the aromatic ring carbon they are attached to. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. creative-biostructure.comresearchgate.net The cross-peaks in a NOESY spectrum arise from the Nuclear Overhauser Effect (NOE), which is distance-dependent (typically effective for protons <5 Å apart). This information is critical for determining the relative stereochemistry of the molecule's many chiral centers and for understanding its preferred three-dimensional conformation in solution.

Spectroscopic Methods (UV-Vis, IR) for Monitoring Reactions and Interactions

Spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable for real-time analysis of chemical transformations and molecular interactions involving this compound. numberanalytics.com

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. psu.edu The technique is particularly useful for monitoring reactions involving chromophores. This compound possesses two key chromophores: the indole ring of the velbanamine moiety and the dihydroindole (indoline) ring of the vindoline (B23647) moiety. columbia.edu

Reaction Monitoring: Any reaction that alters these chromophoric systems can be monitored by observing changes in the UV-Vis spectrum. For example, in a synthetic sequence, the formation of the indole ring from a precursor would result in the appearance of its characteristic absorbance peaks. The absorbance is directly proportional to concentration, allowing for quantitative tracking of reactants and products. spectroscopyonline.com

Interaction Studies: Binding interactions with other molecules, such as proteins or DNA, can perturb the electronic environment of the chromophores, leading to shifts in the absorption maxima (wavelength) or changes in molar absorptivity (intensity). These changes can be used to study binding kinetics and affinities in research settings.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. numberanalytics.com It is an excellent tool for identifying the functional groups present in a molecule.

Reaction Monitoring: IR spectroscopy is highly effective for tracking the progress of reactions where specific functional groups are created or consumed. numberanalytics.com For example, in the synthesis of this compound from a precursor, one could monitor:

The appearance of a broad O-H stretching band (around 3300-3500 cm⁻¹) indicating the formation of the hydroxyl group.

The disappearance of a formyl C=O stretching band (around 1680 cm⁻¹) if starting from vincristine.

The disappearance of an acetyl C=O stretching band (around 1740 cm⁻¹) upon deacetylation.

The following table summarizes key IR absorption frequencies relevant to this compound.

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Alcohol/Phenol (O-H) | Stretch, H-bonded | 3500 - 3200 (broad) |

| Amine/Indole (N-H) | Stretch | 3500 - 3300 (medium) |

| Alkane (C-H) | Stretch | 3000 - 2850 |

| Ester (C=O) | Stretch | 1750 - 1735 |

| Aromatic Ring (C=C) | Stretch | 1600, 1475 |

| Ether (C-O) | Stretch | 1260 - 1000 |

Quantitative Analytical Methods for Research Applications (e.g., in vitro studies)

For research applications, such as determining the concentration of this compound in biological matrices during in vitro studies (e.g., cell culture media, cell lysates), robust and sensitive quantitative methods are required. mdpi.comnih.gov High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity. researchgate.netresearchgate.net

A typical workflow for developing a quantitative LC-MS/MS method for this compound in an in vitro sample would involve:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., protein precipitation for cell lysates, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances. researchgate.net

Chromatographic Separation: Separation of the analyte from other components using an HPLC or UHPLC system, typically with a C18 reversed-phase column. nih.gov

Mass Spectrometric Detection: The analyte is ionized (e.g., using Electrospray Ionization - ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from the matrix. nih.gov

Quantification: The analyte concentration is determined by comparing its peak area to that of a known concentration of an internal standard, using a calibration curve generated from samples with known concentrations of the analyte. nih.govresearchgate.net

The method would be validated according to established guidelines to ensure its reliability. The table below outlines typical validation parameters for such an assay. researchgate.netnih.gov

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise > 10; Accuracy within ±20%; Precision <20% |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Coefficient of variation (CV) <15% (<20% at LLOQ) |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Should be minimal and consistent across samples. |

| Recovery | The efficiency of the extraction procedure in recovering the analyte from the sample matrix. | Should be consistent and reproducible. |

Preclinical Research Paradigms and Exploratory Studies

Target Identification and Validation Approaches

The primary molecular target for the vinca (B1221190) alkaloid class of compounds, to which Desacetyl Desformylvincristine belongs, has been identified as tubulin. nih.govaacrjournals.orgoaepublish.com Vinca alkaloids exert their effects by binding to the β-tubulin subunit of the α/β-tubulin heterodimer, which are the fundamental building blocks of microtubules. aacrjournals.orgufl.edu This interaction disrupts the process of microtubule polymerization, a critical mechanism for cell division, leading to metaphase arrest. ufl.edu

Validation of tubulin as the target involves several direct biochemical and structural study approaches:

Binding Studies: The interaction between vinca domain ligands and tubulin can be studied in solution using techniques like fluorescence spectroscopy. nih.gov

Structural Biology: X-ray crystallography has been instrumental in providing high-resolution structural data. nih.gov These studies have shown that the binding sites for these ligands are located at the interface between two tubulin molecules, in a position that overlaps with the binding site of vinblastine (B1199706). nih.gov

Functional Assays: The binding event's functional consequence is a disruption of microtubule assembly. oaepublish.com Researchers can monitor this by observing the inhibition of tubulin self-association into coiled spiral aggregates or by tracking the inhibition of GTPase activity in tubulin complexes. nih.govacs.org

These target identification and validation methods are foundational, confirming that derivatives like this compound are expected to interact with the same tubulin target as their parent compounds, albeit with potentially different affinities or kinetics.

Lead Optimization Strategies in Drug Discovery Research

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its properties. numberanalytics.compharmafeatures.com This process for vinca alkaloids involves the synthesis of numerous derivatives to explore the structure-activity relationship (SAR)—that is, how specific changes to the molecule's structure affect its biological activity. nih.govmdpi.com The goal is to create new compounds with potentially improved characteristics. mdpi.comnih.gov

This compound is a product of such chemical optimization, derived from the parent compound vincristine (B1662923). The synthesis of this analog involves specific chemical transformations:

Deacetylation: This involves the removal of an acetyl group (C₂H₃O) from the vindoline (B23647) part of the molecule. Selective hydrolysis can achieve this; for instance, treating vincristine with a phosphate (B84403) buffer in methanol (B129727) can yield 17-desacetylvincristine. nih.gov

Deformylation: This step removes the formyl group (CHO) from the indole (B1671886) nitrogen of the vindoline skeleton, which is the key structural difference between vinblastine (methyl group) and vincristine (formyl group). nih.gov

One documented method for producing this compound involves treating vincristine with sulfuric acid in methanol, which results in both the deacetylation at position 17 and the removal of the N-formyl group, yielding 17-deacetyl-N-desformylvincristine. mdpi.comnih.gov By creating a library of such analogs, including those with modifications at various positions, researchers can systematically probe which functional groups are essential for target binding and cellular activity. nih.govresearchgate.net

| Parent Compound | Chemical Modification | Resulting Analog |

|---|---|---|

| Vincristine | Removal of Acetyl Group (Deacetylation) | Desacetylvincristine |

| Vincristine | Removal of Formyl Group (Deformylation) | N-desformylvincristine |

| Vincristine | Deacetylation and Deformylation | This compound |

Development of in vitro Models for Mechanistic Studies

To understand the precise mechanism of action of a compound without the complexities of a whole organism, researchers rely on in vitro models. nih.gov For studying tubulin-targeting agents like this compound, these models are essential for dissecting the molecular interactions.

Key in vitro models and their applications include:

Purified Protein Systems: The most direct way to study the compound-target interaction is by using purified tubulin. acs.org Porcine brain tubulin is a common source for these assays. acs.org These systems allow for quantitative measurements of binding affinity, the kinetics of association and dissociation, and the compound's effect on tubulin polymerization or aggregation under controlled conditions. nih.govacs.org

Cell-Based Assays: To understand how a compound behaves in a cellular context, various cell lines are employed. For vinca alkaloids, human leukemia cell lines such as CCRF-CEM and its resistant sublines have been used to investigate mechanisms of action and resistance. aacrjournals.org These models allow researchers to observe effects on the microtubule network within the cell, cell cycle progression, and the induction of apoptosis.

Biochemical Assays: Specific enzymatic activities associated with the target can be monitored. For tubulin, this includes assays for GTPase activity, which is modulated by the binding of vinca alkaloids. nih.gov

| In Vitro Model | Mechanistic Question Addressed | Example Application |

|---|---|---|

| Purified Tubulin Protein | Direct compound-target binding and affinity | Studying binding kinetics using fluorescence spectroscopy. nih.gov |

| Cell-Free Polymerization Assays | Effect on microtubule assembly/disassembly | Observing the inhibition of microtubule polymerization. oaepublish.comacs.org |

| Cancer Cell Lines (e.g., CCRF-CEM) | Cellular effects on microtubule dynamics and cell cycle | Analyzing metaphase arrest and microtubule structure in cells. aacrjournals.org |

Use of this compound as a Chemical Probe in Biological Systems

A chemical probe is a well-characterized small molecule used to study the function of a specific protein in biological systems. target2035.nettocris.com These molecules should ideally be potent and selective, allowing researchers to link the modulation of a specific target to a cellular or physiological outcome. tocris.com

This compound, as a structurally precise analog of vincristine, serves as an excellent chemical probe for investigating the vinca binding domain on tubulin. By comparing the biological and biochemical activity of vincristine to that of this compound, researchers can infer the importance of the acetyl and formyl functional groups for the compound's interaction with its target.

This approach helps to answer fundamental questions, such as:

How do the acetyl and formyl groups contribute to the binding affinity and kinetics at the tubulin site?

Are these groups essential for the subsequent disruption of microtubule dynamics?

Does their removal alter the compound's ability to be recognized and exported by cellular resistance mechanisms, such as P-glycoprotein? aacrjournals.org

The synthesis and evaluation of analogs like this compound are therefore not just about creating new drugs, but also about generating sophisticated tools. researchgate.net These chemical probes provide invaluable information for building a detailed map of the structure-activity relationships that govern the therapeutic effects of the entire class of vinca alkaloids.

Future Directions in Desacetyl Desformylvincristine Research

Advancements in Asymmetric Synthesis and Stereoselective Reactions

The generation of Desacetyl Desformylvincristine has been achieved through the chemical modification of its parent compound, vincristine (B1662923). One documented method involves treating vincristine with sulfuric acid in methanol (B129727), which results in a mixture containing 17-deacetyl-N-desformylvincristine. nih.gov While effective as a semi-synthetic route, a significant future direction lies in the development of de novo total synthesis strategies.

The complexity of the vinca (B1221190) alkaloid framework, with its multiple stereocenters, makes asymmetric synthesis a formidable challenge. Future research will likely focus on creating the tetracyclic core of the molecule from simple, achiral precursors using advanced organocatalytic methods. princeton.edunih.gov For instance, stereoselective cascade reactions, such as a Diels-Alder/iminium cyclization, could be employed to construct the core architecture in a single, highly controlled step. princeton.edunih.gov The development of such stereoselective and stereospecific reactions is crucial for producing specific stereoisomers, which is vital as the biological activity of complex molecules is intimately tied to their three-dimensional structure. grantome.com Achieving a concise and efficient enantioselective total synthesis would not only provide a reliable supply of this compound for further studies but also open avenues for creating novel analogs with tailored structural modifications that are not accessible through semi-synthesis from the natural product. princeton.eduresearchgate.net

Exploration of Novel Molecular Targets and Signaling Pathways

The primary molecular target of parent vinca alkaloids like vincristine and vinblastine (B1199706) is well-established as tubulin. acs.orgd-nb.info These compounds bind to the tubulin heterodimer, inhibiting its assembly into microtubules and disrupting the formation of the mitotic spindle, which ultimately leads to cell cycle arrest. acs.orgd-nb.infomdpi.com The binding site is located at the interface between two tubulin dimers, with the catharanthine (B190766) portion of the molecule playing a key role in the interaction. acs.orgtandfonline.comnih.govresearchgate.net

Given its structural heritage, this compound is presumed to act through the same primary mechanism by targeting tubulin. However, a critical future direction is the explicit confirmation of this interaction and a quantitative assessment of its binding affinity compared to vincristine. It is plausible that the removal of the acetyl and formyl groups could alter the binding energetics and conformational dynamics at the tubulin interface. researchgate.netnih.gov

Beyond confirming the primary target, future research must explore the possibility of novel or secondary molecular targets and signaling pathways. nih.gov The structural changes in this compound could lead to a different off-target profile or modulate downstream cellular signaling in ways distinct from the parent compound. Investigating these possibilities is essential for a comprehensive understanding of its mechanism of action and could reveal unique therapeutic opportunities or a differentiated safety profile.

Development of Advanced Analytical Platforms for Metabolomic Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to understand the biological impact of a compound. mdpi.com Advanced analytical platforms, primarily combining liquid chromatography with mass spectrometry (LC-MS), are indispensable tools in this field. mdpi.comresearchgate.net Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) have been successfully used to profile and quantify vinca alkaloids and their metabolites in complex biological samples, such as extracts from the Catharanthus roseus plant. nih.govnihonika.co.jpresearchgate.net

A key future direction for this compound research is the application of these sophisticated analytical platforms for detailed metabolomic studies. researchgate.netresearchgate.net By treating cancer cell lines or model organisms with the compound, researchers can use targeted and non-targeted LC-MS methods to:

Identify and quantify the metabolites of this compound itself, elucidating its metabolic fate.

Characterize the global metabolic changes induced by the compound, revealing which metabolic pathways are most significantly perturbed. mdpi.com

Compare its metabolic footprint directly with that of vincristine to pinpoint effects that are unique to the derivative.

Such studies are crucial for building a comprehensive biological understanding, moving beyond the immediate drug-target interaction to map the compound's broader impact on cellular networks. princeton.edu

Integration of Computational and Experimental Approaches in Design and Mechanism Research

The integration of computational modeling and experimental validation has become a cornerstone of modern drug discovery. rjptonline.orgplos.org Computational tools like molecular docking and molecular dynamics (MD) simulations are particularly valuable for investigating protein-ligand interactions at an atomic level. nih.govnih.gov These methods have been applied to study how vinca alkaloids bind to their tubulin target, providing insights into the specific residues involved and the energetic favorability of the interaction. mdpi.comtandfonline.comresearchgate.netpolito.it

For this compound, a significant future avenue of research involves leveraging this integrated approach. The workflow would entail:

Computational Prediction: Using established tubulin crystal structures, molecular docking programs like AutoDock can predict the most likely binding pose of this compound. mdpi.comnih.gov MD simulations can then be run to assess the stability of this predicted complex in a simulated physiological environment and to calculate the binding free energy. plos.org These simulations can directly probe how the absence of the acetyl and formyl groups affects the key hydrogen bonds and hydrophobic interactions at the binding site compared to vincristine. tandfonline.com

Experimental Validation: The predictions generated from the computational models would then guide focused laboratory experiments. For example, binding assays could be performed to quantitatively measure the affinity of this compound for tubulin, directly testing the computational predictions. acs.org

This iterative cycle of computational prediction followed by experimental validation accelerates the research process, allowing for a more rational design of future analogs and providing a deeper, more dynamic understanding of the compound's mechanism of action. plos.org

Investigation of Hybrid Molecules Incorporating this compound Scaffolds

Molecular hybridization, the covalent linking of two or more distinct pharmacophores, is a powerful strategy in medicinal chemistry to create novel therapeutic agents with improved properties. nih.govclinicsofoncology.org The vinca alkaloid structure has served as a fertile ground for this approach, with numerous hybrids and conjugates having been synthesized from vinblastine, vindoline (B23647), and their derivatives. mdpi.comnih.govesmed.org These efforts have included linking the alkaloid to targeting moieties like folate, peptides like octaarginine, steroids, or other synthetic pharmacophores to enhance efficacy, improve solubility, or direct the drug to specific cancer cells. clinicsofoncology.orgmdpi.comacs.orgnih.gov

A promising future direction is the use of the this compound core as a scaffold for creating new hybrid molecules. clinicsofoncology.org The structural modifications inherent to this compound may offer unique advantages or different chemical handles for conjugation compared to its parent. Research in this area would focus on designing and synthesizing conjugates that leverage the presumed cytotoxic core of the this compound scaffold while adding new functionalities. For example, linking it to a tumor-targeting antibody or peptide could increase its therapeutic index by concentrating the cytotoxic agent at the site of disease. acs.orgresearchgate.net The successful development of hybrids from related vinca alkaloids provides a strong rationale and a clear path forward for investigating the potential of this compound as a central building block in next-generation targeted therapeutics. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural identity of Desacetyl Desformylvincristine?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on proton and carbon-13 signals for key functional groups. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for assessing purity, with gradient elution protocols tailored to separate closely related alkaloid derivatives. For reproducibility, document solvent systems (e.g., acetonitrile/water with 0.1% formic acid) and column specifications (C18 reverse-phase, 3.5 µm particle size) in the experimental section .

Q. How can researchers design a baseline bioactivity assay to evaluate this compound’s effect on microtubule dynamics?

- Methodological Answer : Employ in vitro tubulin polymerization assays using purified bovine brain tubulin, monitoring turbidity changes at 350 nm over time. Include negative controls (e.g., colchicine) and positive controls (paclitaxel). For cell-based assays, use human cancer cell lines (e.g., HeLa) with immunofluorescence staining for α-tubulin to visualize microtubule disruption. Quantify IC₅₀ values via dose-response curves (non-linear regression analysis) .

Q. What are the standard protocols for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

- Methodological Answer : Focus on semi-synthetic modifications of the vindoline and catharanthine moieties. Use regioselective acetylation/deacetylation reactions under anhydrous conditions (e.g., acetic anhydride/pyridine). Characterize derivatives via thin-layer chromatography (TLC) and high-resolution MS. For SAR, prioritize modifications at C3 and C4 positions, which are critical for microtubule binding .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and metabolic stability (e.g., liver microsomal assays). Compare tissue distribution profiles via LC-MS/MS in murine models. If in vivo activity is lower than in vitro predictions, evaluate efflux pump interactions (e.g., P-glycoprotein inhibition assays). Use RNA sequencing to identify compensatory pathways in resistant tumors .

Q. What experimental frameworks are recommended for investigating synergistic effects between this compound and DNA-damaging agents?